2-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Description
2-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a chemical compound that features a bromophenyl group attached to a triazole ring, which is further connected to an ethan-1-ol moiety
Properties
IUPAC Name |
2-[1-(4-bromophenyl)triazol-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-8-1-3-10(4-2-8)14-7-9(5-6-15)12-13-14/h1-4,7,15H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGKBMWQMBNRJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CCO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring:
Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Coupling: The bromophenyl group is then coupled with the triazole ring using a suitable coupling reagent.
Reduction: The final step involves the reduction of the intermediate to form the ethan-1-ol moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: The major products are the corresponding aldehyde or carboxylic acid.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. A study demonstrated that 2-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of cell wall synthesis or function .
Anticancer Properties
Triazole derivatives are also being investigated for their anticancer properties. In vitro studies have shown that certain triazole compounds can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). The presence of the bromophenyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development in cancer therapy .
Material Science Applications
Polymer Chemistry
The compound can be utilized in the synthesis of functional polymers. Its unique structure allows it to act as a crosslinking agent or a building block for creating polymer networks with enhanced mechanical and thermal properties. Research has shown that incorporating triazole units into polymer backbones can improve their stability and resistance to degradation .
Nanotechnology
In nanotechnology, 2-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is being explored as a stabilizing agent for nanoparticles. Its ability to interact with metal ions can facilitate the formation of stable nanoparticle dispersions, which are crucial for applications in electronics and catalysis .
Agricultural Chemistry Applications
Pesticide Development
The compound's triazole structure is similar to that of many fungicides currently used in agriculture. Studies suggest that derivatives of this compound may exhibit fungicidal activity against plant pathogens such as Fusarium and Botrytis species. This opens avenues for developing new agricultural chemicals that are less harmful to the environment while maintaining efficacy against pests .
Case Studies
Mechanism of Action
The mechanism of action of 2-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring and bromophenyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone
- 1-(4-Bromophenyl)-1-ethanol
- 2-Bromophenylethanol
Uniqueness
2-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is unique due to the presence of both the triazole ring and the bromophenyl group, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Biological Activity
2-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, also known as a triazole derivative, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a triazole ring, which is known for its role in various pharmacological applications, including antifungal, antibacterial, and anticancer activities.
- Molecular Formula : C11H12BrN3O
- Molecular Weight : 282.14 g/mol
- CAS Number : 1000339-34-3
- Purity : >95% (HPLC) .
The biological activity of 2-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol primarily stems from its ability to interact with specific biological targets. The triazole moiety is known to inhibit enzymes critical for the survival of various pathogens and cancer cells. This compound may exert its effects through:
- Inhibition of Enzymatic Activity : Triazoles often inhibit cytochrome P450 enzymes, which are essential for the biosynthesis of ergosterol in fungi and cholesterol in mammals.
- Interference with Cell Signaling Pathways : By modulating pathways such as NF-kB and MAPK, it can induce apoptosis in cancer cells.
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. Research indicates that 2-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol exhibits potent antifungal activity against various fungal strains, including Candida spp. and Aspergillus spp. The Minimum Inhibitory Concentration (MIC) values have been documented to be as low as 0.5 µg/mL against certain strains .
Antibacterial Activity
The compound has also demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies report MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests potential utility in treating bacterial infections.
Anticancer Activity
Preliminary studies have shown that 2-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can inhibit the proliferation of various cancer cell lines. For instance:
- Breast Cancer Cells (MDA-MB-231) : Exhibited an IC50 value of approximately 18 µM.
- Lung Cancer Cells (A549) : Showed an IC50 value of around 15 µM .
These findings indicate that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.
Study on Antifungal Efficacy
In a controlled study evaluating the antifungal efficacy of various triazole derivatives including our compound, it was found that 2-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol outperformed several known antifungals in terms of potency against resistant strains of Candida albicans .
Study on Anticancer Properties
A recent investigation focused on the anticancer properties of this compound revealed that it effectively reduced tumor size in xenograft models when administered at a dosage of 50 mg/kg body weight. The study highlighted its ability to downregulate anti-apoptotic proteins and upregulate pro-apoptotic markers .
Q & A
Basic: What are the optimal synthetic routes for 2-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol?
Answer:
The compound is commonly synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. A typical procedure involves reacting 1-azido-4-bromobenzene with prop-2-yn-1-ol in the presence of Cu(OAc)₂ as a catalyst in tert-butyl alcohol. The reaction is stirred at room temperature, followed by purification via crystallization from ethanol . Alternative methods include nucleophilic substitution or oxidation of intermediates, such as converting hydroxyl groups to aldehydes using Jones reagent (CrO₃ in aqueous H₂SO₄) for subsequent derivatization .
Basic: What spectroscopic and analytical techniques are used to characterize this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm the triazole ring formation (e.g., aromatic protons at δ 7.5–8.2 ppm) and the ethanol moiety (OH peak at δ 1.5–2.5 ppm) .
- IR Spectroscopy : To identify hydroxyl (O–H stretch at ~3200–3500 cm⁻¹) and triazole (C=N stretch at ~1450–1600 cm⁻¹) groups .
- Mass Spectrometry : For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis .
Basic: How is the crystal structure of this compound determined?
Answer:
Single-crystal X-ray diffraction (SCXRD) is employed using programs like SHELXL for refinement . Key steps include:
- Data collection with a diffractometer (e.g., Bruker D8 VENTURE).
- Structure solution via direct methods (SHELXS) and refinement with SHELXL, accounting for anisotropic displacement parameters .
- Validation using WinGX/ORTEP for geometry analysis and visualization .
Advanced: How to evaluate its anticancer activity in vitro?
Answer:
- Cell Line Screening : Test against human cancer lines (e.g., HeLa, MCF-7, A549) using MTT assays. IC₅₀ values are calculated via dose-response curves (e.g., 3.20–5.29 µM for triazole derivatives in HeLa cells) .
- Comparative Analysis : Benchmark against standards like doxorubicin. Note discrepancies in activity due to cell line specificity or assay conditions (e.g., IC₅₀ variations between A549 and HEK 293T cells) .
Advanced: What computational strategies predict its binding interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or GOLD to model interactions with targets like EGFR (PDB: 4HJO). Key residues (e.g., Met769, Thr830) are analyzed for hydrogen bonding and hydrophobic contacts .
- MD Simulations : Run in GROMACS to assess binding stability over 100 ns. Parameters include RMSD (<2 Å) and free energy calculations (MM-PBSA) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Assay Variability : Compare IC₅₀ values across studies, noting differences in cell viability protocols (e.g., MTT vs. resazurin assays) .
- Structural Modifications : Evaluate substituent effects (e.g., bromophenyl vs. fluorophenyl groups) on potency .
- Statistical Validation : Use ANOVA or Student’s t-test to confirm significance (p < 0.05) in replicate experiments .
Advanced: How to design derivatives with improved pharmacokinetic properties?
Answer:
- Functionalization : Introduce phosphonate groups via Michaelis-Becker reactions to enhance solubility .
- SAR Studies : Modify the triazole core or ethanol chain to optimize logP values (e.g., <5 for oral bioavailability) .
- Metabolic Stability : Assess using liver microsome assays. Derivatives with methyl groups show reduced CYP450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
